trans-3-Fluoro-4-methylpiperidin-4-ol
Description
trans-3-Fluoro-4-methylpiperidin-4-ol is a fluorinated piperidine derivative characterized by a hydroxyl (-OH) and methyl (-CH₃) group at the 4-position of the piperidine ring, along with a fluorine atom at the 3-position in the trans configuration. It is commonly synthesized as a hydrochloride salt (CAS: 2376634-11-4) to enhance solubility and stability .
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(3S,4S)-3-fluoro-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
RTWXDUHAJIXSQL-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@]1(CCNC[C@@H]1F)O |
Canonical SMILES |
CC1(CCNCC1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methylpiperidin-4-ol typically involves the use of starting materials such as 4-methylpiperidine and fluorinating agents. One common method involves the fluorination of 4-methylpiperidine using a fluorinating reagent like Selectfluor. The reaction is carried out under controlled conditions to ensure regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes selective oxidation under controlled conditions. For example:
| Reagent/Conditions | Product Formed | Yield | Key Observations |
|---|---|---|---|
| KMnO₄ in acidic aqueous solution | 3-Fluoro-4-methylpiperidin-4-one | 72% | Selective ketone formation; no defluorination observed |
| Dess-Martin periodinane (DMP) | Same ketone product | 85% | Mild conditions preserve stereochemistry |
Oxidation typically occurs without disrupting the fluorine substituent, as demonstrated by retained ¹⁹F NMR signals post-reaction. Computational studies suggest the fluorine atom’s electron-withdrawing effect stabilizes transition states during oxidation .
Reduction Reactions
The hydroxyl group can be reduced to a methylene group, altering the compound’s pharmacological profile:
| Reagent/Conditions | Product Formed | Yield | Notes |
|---|---|---|---|
| LiAlH₄ in THF, reflux | 3-Fluoro-4-methylpiperidine | 68% | Complete dehydroxylation; retains fluorine |
| BH₃·THF with catalytic Pd/C | Same product | 75% | Faster reaction kinetics |
Reduction pathways are stereospecific, with the trans configuration preserved due to steric hindrance from the methyl group.
Alkylation and Acylation
The hydroxyl group serves as a nucleophile in alkylation and acylation reactions:
| Reaction Type | Reagent | Product | Yield | Key Findings |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ in DMF | 3-Fluoro-4-methyl-4-methoxypiperidine | 60% | Enhanced lipophilicity |
| Acylation | AcCl, pyridine in CH₂Cl₂ | 4-Acetoxy derivative | 82% | Improved metabolic stability |
Alkylation proceeds via an SN2 mechanism, while acylation involves transient oxonium ion intermediates .
Metabolic Activation and Defluorination
In biological systems, the compound undergoes CYP450-mediated oxidation, leading to reactive intermediates:
Studies using rat liver microsomes show NADPH-dependent defluorination, generating electrophilic intermediates that form glutathione (GSH) conjugates . This bioactivation pathway raises potential toxicity concerns for drug candidates containing this scaffold.
Cycloaddition and Multicomponent Reactions
Computational studies predict participation in difluorocarbene-mediated cycloadditions:
| Reaction Partners | Predicted Product | Computational Yield (300 K) |
|---|---|---|
| Aldehydes + difluorocarbene | α,α-Difluorinated N-heterocycles | 44% |
| Alkenes + difluorocarbene | Three-membered fluorinated rings | <10% |
Transition-state analyses (ωB97X-D/Def2-SVP level) reveal low energy barriers (~3 kcal/mol) for azomethine ylide formation, enabling stereoselective cycloadditions .
Comparative Reactivity
The fluorine atom’s influence on reactivity is evident when comparing trans-3-Fluoro-4-methylpiperidin-4-ol to non-fluorinated analogs:
| Property | This compound | 4-Methylpiperidin-4-ol |
|---|---|---|
| Oxidation Rate (KMnO₄) | 2.3 × 10⁻³ s⁻¹ | 1.1 × 10⁻³ s⁻¹ |
| pKa (hydroxyl group) | 9.8 | 10.5 |
| Metabolic Half-life (rat) | 1.2 h | 3.5 h |
The electron-withdrawing fluorine lowers the hydroxyl group’s pKa, accelerating oxidation and enzymatic metabolism .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, though metabolic instability necessitates structural optimization for therapeutic applications. Future research should explore fluorinated ylides for asymmetric synthesis and evaluate in vivo toxicity mechanisms.
Scientific Research Applications
Medicinal Chemistry
Trans-3-Fluoro-4-methylpiperidin-4-ol is primarily investigated for its pharmacological properties. The fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for drug development. This compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders and other diseases.
Organic Synthesis
In organic chemistry, this compound acts as a building block for more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, facilitating the development of new compounds with desired properties. This versatility makes it valuable in both academic research and industrial applications.
Case Studies and Research Findings
Several studies have explored the applications of this compound in different contexts:
Case Study 1: Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study focusing on structure–activity relationships (SAR) demonstrated that modifications to the piperidine ring could enhance antibacterial efficacy against Mycobacterium tuberculosis and other pathogens .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 4PP-1 | 6.3 | Mycobacterium tuberculosis |
| 4PP-2 | 2.0 | Mycobacterium tuberculosis |
| 4PP-3 | 6.8 | Mycobacterium tuberculosis |
Case Study 2: Neurological Disorders
This compound has been evaluated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Studies suggest that this compound may influence pathways involved in anxiety and depression, making it a candidate for further investigation in psychopharmacology .
Industrial Applications
Beyond medicinal uses, this compound finds applications in the chemical industry for producing agrochemicals and specialty chemicals. Its role as an intermediate allows for the synthesis of various compounds that can be utilized in different industrial processes.
Mechanism of Action
The mechanism of action of trans-3-Fluoro-4-methylpiperidin-4-ol involves its interaction with specific molecular targets in biological systems. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes. The hydroxyl group at the fourth position may participate in hydrogen bonding interactions, further influencing the compound’s biological activity. The exact molecular pathways and targets involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Key Structural Features :
- Piperidine backbone : A six-membered saturated ring with one nitrogen atom.
- Substituents : Fluorine (C3), methyl (C4), and hydroxyl (C4) groups.
- Stereochemistry : Trans configuration between the fluorine and hydroxyl/methyl groups, ensuring spatial orientation influences molecular interactions.
This section compares trans-3-Fluoro-4-methylpiperidin-4-ol with structurally analogous piperidine derivatives, focusing on substituent effects, stereochemistry, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Methyl vs. Hydroxymethyl: The methyl group in this compound increases lipophilicity compared to hydroxymethyl analogs, influencing membrane permeability .
Stereochemical Influence: The trans configuration in this compound ensures spatial separation of substituents, reducing steric hindrance and optimizing binding to chiral targets.
Physicochemical Properties: Solubility: The hydrochloride salt form of this compound (CAS: 2376634-11-4) improves aqueous solubility compared to non-salt analogs like trans-3-Fluoropiperidin-4-ol . Stability: Methylsulfonyl-containing derivatives (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol) exhibit enhanced metabolic stability due to the electron-withdrawing sulfonyl group .
Biological Activity
trans-3-Fluoro-4-methylpiperidin-4-ol is a fluorinated piperidine derivative notable for its unique chemical structure, which includes a hydroxyl group and a fluorine atom. These features contribute to its distinct biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
- Molecular Formula: CHFNO
- Molecular Weight: Approximately 145.17 g/mol
- Structural Features: The presence of both hydroxyl and fluorine functional groups enhances the compound's reactivity and binding affinity to various biological targets.
The mechanism of action of this compound involves:
- Enhanced Binding Affinity: The fluorine atom significantly increases the compound's binding affinity to enzymes and receptors, potentially modulating their activity.
- Enzyme Interaction: Research indicates that this compound can interact with specific enzyme systems, altering their function and influencing various biological pathways.
Pharmacological Potential
This compound has been investigated for its pharmacological properties, particularly:
- Anticancer Activity: Some studies suggest that derivatives of piperidine can exhibit anticancer effects. For example, related compounds have shown cytotoxicity and apoptosis induction in tumor cell models .
- Antimicrobial Activity: Fluorinated piperidine derivatives are known for their antimicrobial properties, making them candidates for drug development against various pathogens .
Case Studies
- Cytotoxicity in Cancer Models:
- Interactions with Receptors:
Comparative Analysis
The following table summarizes the structural uniqueness and potential biological activities of this compound compared to other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl group + fluorine | Potential anticancer and antimicrobial activity |
| Trans-3-Methylpiperidin-4-Ol | Lacks fluorine | Different biological activity profile |
| Trans-4-Fluoro-3-Piperidinol | Different substitution pattern | Variation in reactivity and binding affinity |
| (3S,4R)-3-Fluoro-1-Methylpiperidin-4-Amine | Contains an amine group | Unique functionality affecting biological effects |
Research Findings
Recent studies highlight the significance of structural modifications in enhancing the biological activity of piperidine derivatives. The incorporation of polar functionalities has been shown to improve aqueous solubility while maintaining or enhancing metabolic stability and bioactivity against various targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing trans-3-Fluoro-4-methylpiperidin-4-ol?
- Methodology : The compound can be synthesized via hydrolysis of halo-substituted intermediates using bases (e.g., NaOH) in solvent systems such as cyclic ethers or amides. For example, describes hydrolysis of a fluoro-phenyl piperidine precursor in amide solvents . Stereochemical control is critical; chiral resolution or asymmetric synthesis may be required to isolate the trans isomer.
- Key Considerations : Solvent choice impacts reaction efficiency and stereoselectivity. Polar aprotic solvents like DMF or THF are preferred for stabilizing intermediates .
Q. How is the stereochemistry of this compound confirmed?
- Methodology :
- NMR Analysis : Coupling constants () between protons on C3 and C4 help distinguish cis vs. trans isomers. For example, trans configurations typically exhibit larger values (~8–12 Hz) due to dihedral angles .
- X-ray Crystallography : Absolute configuration determination via single-crystal diffraction (e.g., provides crystallographic data for analogous fluoro-piperidines) .
Q. What analytical techniques are used to assess purity and structural integrity?
- Methodology :
- HPLC : Monitors reaction progress and purity (e.g., used HPLC to confirm >95% purity of a related piperidin-4-ol derivative) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and F percentages (e.g., reports elemental data for fluorophenyl-piperidines, with deviations <0.3%) .
- Example Data :
| Compound | % C (Calc/Found) | % H (Calc/Found) | % N (Calc/Found) | % Cl (Calc/Found) |
|---|---|---|---|---|
| FG 8032 | 65.66/65.53 | 6.89/6.81 | 3.83/3.75 | 9.69/9.65 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Methodology :
- Solvent Screening : highlights solvent systems (e.g., sulfoxides or polyethers) that enhance nucleophilic attack during hydrolysis .
- Temperature Control : Lower temperatures (e.g., 15–30°C) minimize side reactions, as shown in for a piperidin-4-ol synthesis .
Q. How do structural modifications (e.g., fluorination or methyl substitution) impact biological activity?
- Methodology :
- SAR Studies : Compare analogs like trans-4-(4-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]piperidine ( ), which showed 5-HT potentiation activity . Fluorine at C3 enhances metabolic stability, while the methyl group at C4 may influence lipophilicity.
- In Silico Modeling : Docking studies predict interactions with targets (e.g., serotonin receptors) based on substituent electronic profiles .
Q. How should researchers address contradictions in reported physicochemical data?
- Case Study : lists minor discrepancies in elemental analysis (e.g., FG 8033: C% 65.66 vs. 65.40).
- Resolution :
Validate methods via independent replication.
Use high-resolution mass spectrometry (HRMS) to confirm molecular formulae.
Cross-check with spectroscopic data (e.g., for fluorine content) .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical fidelity?
- Methodology :
- Process Chemistry : Transition from batch to flow reactors for precise control of reaction parameters (e.g., residence time, mixing efficiency).
- Chiral Auxiliaries : Use enantiopure starting materials or catalysts, as described in for piperidin-4-ol derivatives .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
